molecular formula C10H12ClF B13217755 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene

1-(3-Chloropropyl)-4-fluoro-2-methylbenzene

Cat. No.: B13217755
M. Wt: 186.65 g/mol
InChI Key: VGZQJEZBAUTCOE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a methyl group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-fluoro-2-methylbenzene and 3-chloropropyl chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a Friedel-Crafts alkylation reaction, where 4-fluoro-2-methylbenzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can yield 1-(3-hydroxypropyl)-4-fluoro-2-methylbenzene.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.

Scientific Research Applications

1-(3-Chloropropyl)-4-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.

Properties

Molecular Formula

C10H12ClF

Molecular Weight

186.65 g/mol

IUPAC Name

1-(3-chloropropyl)-4-fluoro-2-methylbenzene

InChI

InChI=1S/C10H12ClF/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3

InChI Key

VGZQJEZBAUTCOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CCCCl

Origin of Product

United States

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